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molecular formula C9H10ClNO3 B8670539 2-(2-hydroxyethylamino)-4-chlorobenzoic Acid

2-(2-hydroxyethylamino)-4-chlorobenzoic Acid

Cat. No. B8670539
M. Wt: 215.63 g/mol
InChI Key: RVYFJXKJCXAZDB-UHFFFAOYSA-N
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Patent
US06201121B1

Procedure details

First, 2,4-dichlorobenzoic acid (VI) (19.1 g) and cupric chloride (200 mg) were added to ethanolamine (XI) (36.6 g) and the solution was reacted at 80 to 90° C. for 4.5 hours. After the reaction, the pH of the reaction solution was adjusted to 1 by addition of concentrated hydrochloric acid, and then the resulting precipitate was collected by filtration to give 20.9 g of 2-(2-hydroxyethylamino)-4-chlorobenzoic acid (IX) (yield, 97%).
Quantity
19.1 g
Type
reactant
Reaction Step One
[Compound]
Name
cupric chloride
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
36.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:10]=[C:9]([Cl:11])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[CH2:12]([CH2:14][NH2:15])[OH:13].Cl>>[OH:13][CH2:12][CH2:14][NH:15][C:2]1[CH:10]=[C:9]([Cl:11])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5]

Inputs

Step One
Name
Quantity
19.1 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=CC(=C1)Cl
Name
cupric chloride
Quantity
200 mg
Type
reactant
Smiles
Name
Quantity
36.6 g
Type
reactant
Smiles
C(O)CN
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solution was reacted at 80 to 90° C. for 4.5 hours
Duration
4.5 h
CUSTOM
Type
CUSTOM
Details
After the reaction
FILTRATION
Type
FILTRATION
Details
the resulting precipitate was collected by filtration

Outcomes

Product
Name
Type
product
Smiles
OCCNC1=C(C(=O)O)C=CC(=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 20.9 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 96.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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